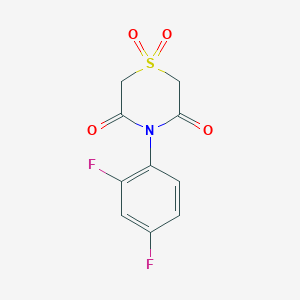

4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be related to 2,4-Difluorophenyl derivatives . These compounds are often used as starting reagents in the synthesis of various other compounds .

Synthesis Analysis

While specific synthesis methods for your compound were not found, related compounds such as 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines have been synthesized and evaluated for their ability to inhibit various bacterial and fungal strains .Molecular Structure Analysis

The molecular structure of derivatives of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid has been elucidated through single crystal X-ray diffraction studies .Scientific Research Applications

Synthesis and Material Properties

- Compounds related to 4-(2,4-Difluorophenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone have been utilized in the synthesis of novel polymers and materials, exhibiting high thermal stability and unique solubility properties (Banerjee et al., 2003).

- These materials are notable for their low water uptake, high tensile strength, and low dielectric constants, making them suitable for various industrial applications (Kute & Banerjee, 2003).

Chemical Synthesis and Reactions

- Derivatives of 4-(2,4-Difluorophenyl)-1λ⁶,4-thiazinane have been synthesized for their potential applications in organic chemistry and materials science (Hassan et al., 2019).

- These derivatives display unique properties in their reaction mechanisms and can be used to develop new chemical pathways for the synthesis of complex molecules (Shao et al., 2007).

Biomedical Research

- Some derivatives of 4-(2,4-Difluorophenyl)-1λ⁶,4-thiazinane show antimicrobial activities, suggesting their potential use in developing new antibacterial and antifungal agents (Mallesha & Mohana, 2014).

Electronic and Optical Applications

- Fluorinated polymers derived from related compounds have been studied for their potential in electronic and optical applications due to their high fluorescence intensity and thermal stability (Li et al., 2016).

- These materials can be used in optoelectronic fabrications, benefiting from their unique light-absorbing and emitting properties (Yang et al., 2004).

Mechanism of Action

Target of Action

Similar compounds such as efinaconazole have been found to inhibit fungal lanosterol 14α-demethylase , a key enzyme involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes .

Mode of Action

Based on the action of similar compounds, it can be inferred that it may interact with its target enzyme, inhibiting its function and leading to disruption of the fungal cell membrane structure .

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase would disrupt the ergosterol biosynthesis pathway, affecting the integrity of the fungal cell membrane .

Pharmacokinetics

Similar compounds such as efinaconazole have a half-life of 299 hours in healthy patients .

Result of Action

The inhibition of lanosterol 14α-demethylase and the subsequent disruption of the ergosterol biosynthesis pathway would likely result in the death of the fungal cells .

properties

IUPAC Name |

4-(2,4-difluorophenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO4S/c11-6-1-2-8(7(12)3-6)13-9(14)4-18(16,17)5-10(13)15/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUNBOQYJHUOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2471969.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2471973.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)